N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
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Overview
Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring.
Acylation: Coupling of the benzothiazole derivative with 2-phenylacetyl chloride to form the amide linkage.
Morpholinopropyl Substitution: Introduction of the morpholinopropyl group through nucleophilic substitution.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.
Reduction: Reduction reactions could target the amide or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The morpholinopropyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Phenylacetamide Derivatives: Compounds such as N-phenylacetamide or N-(2-phenylethyl)acetamide.
Uniqueness
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” is unique due to the combination of the benzothiazole core, the methoxy group, and the morpholinopropyl substituent, which may confer distinct biological activities and physicochemical properties.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the morpholinopropyl group enhances its solubility and bioavailability, making it suitable for various research applications.
The molecular formula of this compound is C23H25ClN4O3S2, with a molecular weight of approximately 505.05 g/mol. The compound's structure includes key functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H25ClN4O3S2 |
Molecular Weight | 505.05 g/mol |
CAS Number | 1216933-53-7 |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains and fungi. For instance, derivatives of thiazole compounds have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research has demonstrated that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating effective cytotoxicity against different cancer cell lines, including breast and lung cancers.
Cytotoxicity Analysis
A cytotoxicity analysis was performed using NIH/3T3 cell lines, revealing that the compound exhibits minimal toxicity towards normal cells while effectively targeting cancer cells. The IC50 values observed in these studies suggest a favorable therapeutic index.
Compound | IC50 (μM) |
---|---|
This compound | 148.26 |
Doxorubicin | >1000 |
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. Molecular docking studies have indicated that this compound may bind effectively to the active sites of certain enzymes, thereby modulating their activity and influencing cellular processes.
Study 1: Antifungal Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for antifungal activity against Candida species. Among these, one compound demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential . This suggests that modifications to the benzo[d]thiazole core can enhance bioactivity.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of benzo[d]thiazole derivatives, where compounds similar to this compound exhibited significant inhibition of cell growth in various cancer models. The findings underscored the importance of structural modifications in enhancing therapeutic efficacy.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-21-20(17-19)24-23(30-21)26(11-5-10-25-12-14-29-15-13-25)22(27)16-18-6-3-2-4-7-18;/h2-4,6-9,17H,5,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKOQVMTZWVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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